molecular formula C20H18N2O B253189 2,2-Diphenyl-N-(2-pyridinyl)propanamide

2,2-Diphenyl-N-(2-pyridinyl)propanamide

Cat. No.: B253189
M. Wt: 302.4 g/mol
InChI Key: PJTAYJOPEXSXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-N-(pyridin-2-yl)propanamide is an organic compound with the molecular formula C20H18N2O It is characterized by the presence of two phenyl groups and a pyridin-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2-pyridinyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with 2,2-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(pyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,2-Diphenyl-N-(pyridin-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2-pyridinyl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridin-2-yl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. Additionally, the phenyl groups contribute to the compound’s hydrophobic interactions, further stabilizing the binding complex .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-(pyridin-2-yl)propanamide
  • 2,2-Diphenyl-N-(quinolin-2-yl)propanamide
  • 2,2-Diphenyl-N-(isoquinolin-1-yl)propanamide

Uniqueness

2,2-Diphenyl-N-(pyridin-2-yl)propanamide is unique due to the presence of both phenyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2,2-diphenyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C20H18N2O/c1-20(16-10-4-2-5-11-16,17-12-6-3-7-13-17)19(23)22-18-14-8-9-15-21-18/h2-15H,1H3,(H,21,22,23)

InChI Key

PJTAYJOPEXSXNY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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